molecular formula C10H17BrFNO2 B8215366 tert-Butyl (S)-3-(bromomethyl)-3-fluoropyrrolidine-1-carboxylate

tert-Butyl (S)-3-(bromomethyl)-3-fluoropyrrolidine-1-carboxylate

Cat. No.: B8215366
M. Wt: 282.15 g/mol
InChI Key: OUGGBJCLSCFLRW-SNVBAGLBSA-N
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Description

tert-Butyl (S)-3-(bromomethyl)-3-fluoropyrrolidine-1-carboxylate is a complex organic compound that features a tert-butyl ester group, a bromomethyl group, and a fluoropyrrolidine ring. This compound is of interest in various fields of chemistry and pharmaceutical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (S)-3-(bromomethyl)-3-fluoropyrrolidine-1-carboxylate typically involves multiple steps, starting from simpler precursors. One common route involves the fluorination of a pyrrolidine derivative, followed by bromination and esterification. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. Flow microreactor systems have been shown to be effective in the synthesis of tert-butyl esters, providing a more sustainable and scalable approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (S)-3-(bromomethyl)-3-fluoropyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the oxidation state of the functional groups.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines or thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and acidic or basic conditions for hydrolysis.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution of the bromomethyl group can yield a variety of substituted pyrrolidine derivatives, while hydrolysis of the ester group produces the corresponding carboxylic acid.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (S)-3-(bromomethyl)-3-fluoropyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.

Biology and Medicine

In biological and medical research, this compound is investigated for its potential as a pharmacophore in drug design. The presence of the fluorine atom can enhance the metabolic stability and bioavailability of drug candidates.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its unique structural features make it suitable for applications in materials science and catalysis.

Mechanism of Action

The mechanism of action of tert-Butyl (S)-3-(bromomethyl)-3-fluoropyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on target molecules. The fluorine atom can influence the electronic properties of the compound, affecting its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (S)-3-(chloromethyl)-3-fluoropyrrolidine-1-carboxylate
  • tert-Butyl (S)-3-(iodomethyl)-3-fluoropyrrolidine-1-carboxylate
  • tert-Butyl (S)-3-(hydroxymethyl)-3-fluoropyrrolidine-1-carboxylate

Uniqueness

Compared to similar compounds, tert-Butyl (S)-3-(bromomethyl)-3-fluoropyrrolidine-1-carboxylate is unique due to the presence of the bromomethyl group, which provides distinct reactivity patterns. The combination of the bromomethyl and fluoropyrrolidine moieties imparts unique electronic and steric properties, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

tert-butyl (3S)-3-(bromomethyl)-3-fluoropyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17BrFNO2/c1-9(2,3)15-8(14)13-5-4-10(12,6-11)7-13/h4-7H2,1-3H3/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUGGBJCLSCFLRW-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)(CBr)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@](C1)(CBr)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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